molecular formula C16H14O6 B1245905 Quinquangulone

Quinquangulone

Cat. No. B1245905
M. Wt: 302.28 g/mol
InChI Key: BBYBQQJQBBMKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinquangulone is a natural product found in Senna quinquangulata with data available.

Scientific Research Applications

1. Antimicrobial Properties

Quinquangulone, a naphthopyrone derivative isolated from Cassia quinquangulata, has shown promising results in antimicrobial research. It exhibits activity against Staphylococcus aureus and methicillin-resistant S. aureus, with minimum inhibitory concentrations (MICs) demonstrating its effectiveness (Li et al., 2001). Additionally, other compounds like quinquangulin have been reported for their antimycobacterial properties, with significant activity against Mycobacterium tuberculosis (Graham et al., 2004).

2. Antioxidant Activity

The antioxidant potential of compounds from plants related to Quinquangulone, such as Vitis quinquangularis, has been studied. Proanthocyanidins from the seeds of this plant showed strong free radical scavenging effects, indicating substantial antioxidant activity (Yan-sheng, 2008).

3. Hepatoprotective Effects

Research on Eriocaulon quinquangulare, a plant species related to Quinquangulone, has shown hepatoprotective activity. This is indicated by the significant decrease in ALT, AST, and LDH release in ethanol-induced liver toxicity models, suggesting its potential in treating liver disorders (Fernando & Soysa, 2016).

properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

5,9-dihydroxy-8-methoxy-2,9-dimethylbenzo[g]chromene-4,6-dione

InChI

InChI=1S/C16H14O6/c1-7-4-9(17)14-11(22-7)5-8-13(15(14)19)10(18)6-12(21-3)16(8,2)20/h4-6,19-20H,1-3H3

InChI Key

BBYBQQJQBBMKBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C=C(C3(C)O)OC

synonyms

quinquangulone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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